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Compound of Interest

Compound Name: Oliceridine

Cat. No.: B1139222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous (IV) opioid oliceridine with

other commonly used IV opioids, including morphine, hydromorphone, and fentanyl. The

information is based on available clinical trial data and indirect treatment comparisons (ITCs),

offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary
Oliceridine, a G protein-biased agonist at the µ-opioid receptor, has demonstrated comparable

analgesic efficacy to morphine in treating moderate to severe acute pain.[1][2][3][4][5][6]

Notably, indirect evidence suggests a potentially improved safety profile for oliceridine,

particularly concerning certain adverse events, when compared to other IV opioids. This guide

synthesizes the available data on efficacy and safety, details the experimental protocols of key

clinical trials, and visualizes the underlying pharmacological pathways and comparative

methodologies.

Data Presentation
The following tables summarize the quantitative data from head-to-head and indirect

comparisons of oliceridine with other IV opioids.
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Table 1: Comparison of Efficacy and Safety of Oliceridine vs. Morphine (Direct Comparison

from APOLLO-1 & APOLLO-2 Trials)

Outcome Measure
Oliceridine (0.35
mg and 0.5 mg
demand doses)

Morphine (1 mg
demand dose)

Study Population

Analgesic Efficacy

Responder Rate (vs.

Placebo)

Statistically superior to

placebo (P<0.0001)[2]

[7]

Statistically superior to

placebo

Postoperative pain

(bunionectomy,

abdominoplasty)[2][7]

Non-inferiority to

Morphine

Demonstrated non-

inferiority[2][7][8]
-

Postoperative pain

(bunionectomy,

abdominoplasty)[2][7]

[8]

Safety and Tolerability

Nausea and Vomiting

Lower proportion of

patients experiencing

nausea or vomiting

compared to

morphine[7]

Higher incidence
Postoperative pain

(abdominoplasty)[7]

Respiratory Safety

Burden (RSB)

Numerically lower, but

not statistically

different from

morphine[2][7]

-

Postoperative pain

(bunionectomy,

abdominoplasty)[2][7]

Composite Safety

Endpoint (Nausea,

vomiting, sedation,

dizziness, pruritus,

hypoxia)

Odds Ratio ~0.5

(pooled data),

suggesting a better

safety profile at

equianalgesic

doses[9][10]

-

Postoperative pain

(bunionectomy,

abdominoplasty)[9]

[10]

Table 2: Indirect Treatment Comparison of Gastrointestinal Adverse Events: Oliceridine vs.

Hydromorphone and Fentanyl
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Comparison Outcome Result
Patient Population
(for Oliceridine
arm)

Oliceridine vs.

Hydromorphone

Incidence of Nausea

and/or Vomiting

Requiring Antiemetics

Oliceridine

significantly reduced

the incidence in

orthopedic surgery

and pooled data.[1][9]

[11][12] Not

statistically significant

in plastic surgery.[1][9]

[11][12]

Orthopedic and

Plastic Surgery

Oliceridine vs.

Fentanyl

Incidence of Nausea

and/or Vomiting

Trend toward reduced

risk with oliceridine,

but not statistically

significant.[12][13]

Orthopedic and

Plastic Surgery

(pooled)

Experimental Protocols
APOLLO-1 and APOLLO-2 Phase III Trials (Oliceridine
vs. Morphine and Placebo)
These were multicenter, randomized, double-blind, placebo- and active-controlled studies in

patients with moderate-to-severe acute pain following bunionectomy (APOLLO-1) and

abdominoplasty (APOLLO-2).[2][3][4][5][7][14][15]

Patient Population: Adults aged 18-75 with a pain score of ≥5 on a 0-10 Numeric Rating

Scale (NRS) within 4 hours after surgery.[14]

Treatment Arms:
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Placebo

Oliceridine (1.5 mg loading dose, followed by patient-controlled analgesia (PCA) with 0.1

mg, 0.35 mg, or 0.5 mg demand doses)[2][3][5][7]

Morphine (4 mg loading dose, followed by PCA with 1 mg demand doses)[2][3][5][7]

Lockout Interval: 6 minutes for all PCA arms.[7][15]

Primary Endpoint: Proportion of treatment responders over 24 hours (APOLLO-2) or 48

hours (APOLLO-1) for oliceridine regimens compared to placebo.[2][3][7] A responder was

defined based on a composite of pain reduction and lack of rescue medication use.[4]

Secondary Endpoints: Included a composite measure of respiratory safety burden (RSB) and

comparison of responder rates versus morphine.[2][3][7]

ATHENA Phase III Safety Study (Oliceridine)
This was a phase 3, open-label, multicenter study to evaluate the safety and tolerability of

oliceridine in a real-world setting.[1][16][17][18][19]

Patient Population: 768 adult patients with moderate to severe acute pain requiring IV

opioids, including both surgical (94%) and non-surgical conditions.[1][16][18]

Treatment: IV oliceridine administered via clinician bolus or PCA. Multimodal analgesia was

permitted in 84% of patients.[16][18]

Endpoints: Safety was assessed through adverse event reporting, study discontinuations,

and monitoring of clinical laboratory and vital signs.[16]

Indirect Treatment Comparison (ITC) Methodology
The ITC comparing oliceridine to hydromorphone and fentanyl for gastrointestinal adverse

effects utilized the Bucher method, an adjusted indirect comparison technique.[9][20][21][22]

[23][24]

Common Comparator: Morphine was used as the common comparator as there were no

head-to-head trials between oliceridine and either hydromorphone or fentanyl.[1][9][11][12]
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[25]

Data Source: A systematic literature review identified randomized controlled trials of

oliceridine versus morphine, and morphine versus either hydromorphone or fentanyl.[9][12]

Six RCTs were included in the analysis (2 for oliceridine, 3 for hydromorphone, and 1 for

fentanyl).[9][12][25]

Analysis: The relative treatment effects (e.g., risk difference) of oliceridine vs. morphine and

hydromorphone/fentanyl vs. morphine were used to estimate the indirect effect of oliceridine
vs. hydromorphone/fentanyl.
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Caption: Oliceridine's G protein-biased signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://becarispublishing.com/doi/10.57264/cer-2023-0041
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036942/
https://pubmed.ncbi.nlm.nih.gov/38497192/
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036942/
https://pubmed.ncbi.nlm.nih.gov/38497192/
https://becarispublishing.com/doi/10.57264/cer-2023-0041
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://www.benchchem.com/product/b1139222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indirect Treatment Comparison (Bucher Method)

Oliceridine vs. Morphine

Indirect Comparison:
Oliceridine vs. Hydromorphone

Input

Indirect Comparison:
Oliceridine vs. Fentanyl

Input

Hydromorphone vs. Morphine

Input

Fentanyl vs. Morphine

Input

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dovepress.com [dovepress.com]

2. APOLLO-1: a randomized placebo and active-controlled phase III study investigating
oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of
moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

3. APOLLO-1: a randomized placebo and active-controlled phase III study investigating
oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of
moderate-to-severe acute pain following bunionectomy - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. tandfonline.com [tandfonline.com]

7. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating
Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management
of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1139222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139222?utm_src=pdf-custom-synthesis
https://www.dovepress.com/overview-and-prospects-of-the-clinical-application-of-oliceridine-peer-reviewed-fulltext-article-DDDT
https://pubmed.ncbi.nlm.nih.gov/30881102/
https://pubmed.ncbi.nlm.nih.gov/30881102/
https://pubmed.ncbi.nlm.nih.gov/30881102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417853/
https://www.researchgate.net/publication/331650386_APOLLO-1_a_randomized_placebo_and_active-controlled_phase_III_study_investigating_oliceridine_TRV130_a_G_protein-biased_ligand_at_the_-opioid_receptor_for_management_of_moderate-to-severe_acute_pain_f
https://pdfs.semanticscholar.org/303d/08aa39b6876f3a3c6d62a52b39e532ba4f07.pdf
https://www.tandfonline.com/doi/abs/10.1080/17460441.2022.2008903
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://pubmed.ncbi.nlm.nih.gov/31162798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic
Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active
Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

9. Gastrointestinal adverse effects associated with the use of intravenous oliceridine
compared with intravenous hydromorphone or fentanyl in acute pain management utilizing
adjusted indirect treatment comparison methods - PMC [pmc.ncbi.nlm.nih.gov]

10. Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic
Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active
Controlled Trials | springermedizin.de [springermedizin.de]

11. becarispublishing.com [becarispublishing.com]

12. Gastrointestinal adverse effects associated with the use of intravenous oliceridine
compared with intravenous hydromorphone or fentanyl in acute pain management utilizing
adjusted indirect treatment comparison methods - PubMed [pubmed.ncbi.nlm.nih.gov]

13. becarispublishing.com [becarispublishing.com]

14. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating
Oliceridine (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management
of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine
(TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With
Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

17. iasp-pain.org [iasp-pain.org]

18. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine
(TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With
Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

20. Methods for Indirect Treatment Comparison: Results from a Systematic Literature
Review - PMC [pmc.ncbi.nlm.nih.gov]

21. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

22. evidera.com [evidera.com]

23. Simple tool implementing Bucher’s method for indirect treatment comparisons in meta-
analyses - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8586048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8586048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8586048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036942/
https://www.springermedizin.de/oliceridine-exhibits-improved-tolerability-compared-to-morphine-/19546090
https://www.springermedizin.de/oliceridine-exhibits-improved-tolerability-compared-to-morphine-/19546090
https://www.springermedizin.de/oliceridine-exhibits-improved-tolerability-compared-to-morphine-/19546090
https://becarispublishing.com/doi/pdf/10.57264/cer-2023-0041?download=true
https://pubmed.ncbi.nlm.nih.gov/38497192/
https://pubmed.ncbi.nlm.nih.gov/38497192/
https://pubmed.ncbi.nlm.nih.gov/38497192/
https://becarispublishing.com/doi/abs/10.57264/cer-2023-0041
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6851842/
https://www.researchgate.net/publication/333614839_APOLLO-2_A_Randomized_Placebo_and_Active-Controlled_Phase_III_Study_Investigating_Oliceridine_TRV130_a_G_Protein-Biased_Ligand_at_the_m-Opioid_Receptor_for_Management_of_Moderate_to_Severe_Acute_Pain_
https://pmc.ncbi.nlm.nih.gov/articles/PMC6861532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6861532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6861532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6861532/
https://www.iasp-pain.org/publications/pain-research-forum/papers-of-the-week/paper/129880-athena-phase-3-open-label-study-safety-and-effectiveness-oliceridine-trv130-g-protein/
https://pubmed.ncbi.nlm.nih.gov/31814753/
https://pubmed.ncbi.nlm.nih.gov/31814753/
https://pubmed.ncbi.nlm.nih.gov/31814753/
https://pubmed.ncbi.nlm.nih.gov/31814753/
https://mdanderson.elsevierpure.com/en/publications/athena-a-phase-3-open-label-study-of-the-safety-and-effectiveness/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036291/
https://archiv.ub.uni-heidelberg.de/volltextserver/28811/1/10.1177_0272989X20929309.pdf
https://www.evidera.com/wp-content/uploads/2018/10/03-Bucher-vs-Bayesian-NMA-Approaches_Fall2018.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12013566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12013566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. york.ac.uk [york.ac.uk]

25. becarispublishing.com [becarispublishing.com]

To cite this document: BenchChem. [A Comparative Analysis of Oliceridine and Other
Intravenous Opioids: An Indirect Treatment Comparison]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1139222#indirect-treatment-
comparisons-of-oliceridine-with-other-iv-opioids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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